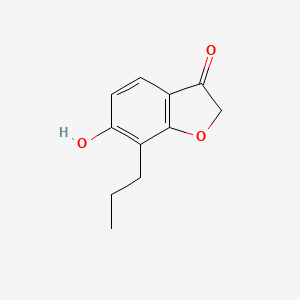

6-hydroxy-7-propyl-1-benzofuran-3-one

Description

Overview of 1-Benzofuran-3-one Scaffolds in Modern Chemical Research

The 1-benzofuran-3-one scaffold, also known as aurone, is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. jocpr.com Derivatives of this scaffold are ubiquitous in nature and have been synthesized in the laboratory to explore a vast chemical space. nih.gov Research has consistently shown that these compounds exhibit a remarkable range of pharmacological activities.

Key Biological Activities of Benzofuranone Derivatives:

| Biological Activity | Description |

| Antimicrobial | Effective against various strains of bacteria and fungi, offering potential for new antibiotic development. nih.gov |

| Anticancer | Shows cytotoxic activity against several cancer cell lines through various mechanisms, including apoptosis induction. mdpi.comresearchgate.net |

| Antioxidant | The phenolic hydroxyl groups often present in these structures can scavenge free radicals, protecting cells from oxidative damage. rsc.org |

| Anti-inflammatory | Capable of modulating inflammatory pathways, suggesting potential applications in treating inflammatory disorders. mdpi.com |

| Antiviral | Recent studies have identified benzofuran (B130515) derivatives as STING agonists, indicating their potential as broad-spectrum antiviral agents. nih.gov |

The versatility of the benzofuranone scaffold has made it a focal point for the development of novel therapeutic agents. rsc.orgmdpi.com

Significance of the 6-Hydroxyl and 7-Propyl Substitution Pattern in Benzofuranone Derivatives

While specific research on 6-hydroxy-7-propyl-1-benzofuran-3-one is limited, the influence of hydroxyl and alkyl substitutions on the benzofuranone ring is well-documented, allowing for informed hypotheses about this particular substitution pattern.

The 6-hydroxyl group is of particular importance. The position of a hydroxyl group on the benzofuran ring is a critical determinant of its biological activity. nih.gov Phenolic hydroxyl groups are known to be crucial for the antioxidant properties of many natural and synthetic compounds. cymitquimica.com Furthermore, the presence of a hydroxyl group can facilitate hydrogen bonding interactions with biological targets such as enzymes and receptors, which can enhance the compound's pharmacological effects. nih.gov Studies on other benzofuran derivatives have shown that a hydroxyl group at the C-6 position is essential for antibacterial activities. rsc.org

The 7-propyl group , an alkyl substituent, is likely to influence the lipophilicity of the molecule. An increase in lipophilicity can affect a compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The size and position of alkyl groups can also play a role in the selectivity of the compound for specific biological targets. mdpi.com The combination of a hydrophilic hydroxyl group and a lipophilic propyl group in this compound suggests a molecule with balanced solubility properties, which can be advantageous for its bioavailability and distribution within biological systems.

Historical Perspectives and Current Academic Research Trajectories for Benzofuranone Derivatives

The study of benzofuranone derivatives has a rich history, with the first synthesis of the parent compound, benzofuran, dating back to the 19th century. rsc.org However, it was the discovery of naturally occurring benzofuranones with potent biological activities that sparked widespread interest in this class of compounds. rsc.orgrsc.org

Early research focused on the isolation and structural elucidation of natural products containing the benzofuranone core. This was followed by the development of various synthetic methods to access these and other novel derivatives, allowing for a more systematic exploration of their structure-activity relationships. eurekalert.orgoregonstate.edu

Current research in the field is highly dynamic and is progressing along several key trajectories:

Development of Novel Synthetic Methodologies: Chemists are continuously working on more efficient and versatile ways to synthesize highly substituted and complex benzofuranone derivatives. eurekalert.orgoregonstate.edu

Exploration of New Biological Targets: Researchers are investigating the potential of benzofuranone derivatives to modulate a wider range of biological targets, as evidenced by the recent discovery of their role as STING agonists in antiviral research. nih.gov

Lead Optimization for Drug Discovery: Promising benzofuranone-based compounds are being structurally modified to improve their potency, selectivity, and pharmacokinetic properties with the goal of developing new drugs for various diseases, including cancer and infectious diseases. researchgate.netacs.org

Applications in Materials Science: Beyond their medicinal applications, benzofuran derivatives are also being explored for their potential use as organic electronic and fluorescent materials. eurekalert.org

The ongoing research into benzofuranone derivatives underscores their enduring importance in both academic and industrial settings. The specific compound, this compound, while not extensively studied, represents a promising scaffold for future investigation within this dynamic field of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

6-hydroxy-7-propyl-1-benzofuran-3-one |

InChI |

InChI=1S/C11H12O3/c1-2-3-7-9(12)5-4-8-10(13)6-14-11(7)8/h4-5,12H,2-3,6H2,1H3 |

InChI Key |

GNXVQMPEYHPIEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC2=C1OCC2=O)O |

Origin of Product |

United States |

Advanced Computational and Theoretical Chemistry Studies of 6 Hydroxy 7 Propyl 1 Benzofuran 3 One

Theoretical Spectroscopy and Spectroscopic Property Predictions

Vibrational Spectroscopy (FT-IR, Raman) Theoretical Predictions and Mode Assignments

No published studies were found that detail the theoretical prediction and mode assignments of the vibrational spectra (FT-IR and Raman) for 6-hydroxy-7-propyl-1-benzofuran-3-one. Such an analysis would typically involve quantum chemical calculations to determine the vibrational frequencies and the corresponding motions of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO Method)

There is no available research detailing the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound using methods such as the Gauge-Including Atomic Orbital (GIAO) method. These calculations are instrumental in predicting and confirming the chemical structure by correlating theoretical data with experimental NMR spectra.

Electronic Absorption and Emission Spectra Predictions using Time-Dependent DFT (TD-DFT)

A search for studies on the electronic properties of this compound yielded no results concerning the prediction of its electronic absorption and emission spectra using Time-Dependent Density Functional Theory (TD-DFT). This type of computational analysis is crucial for understanding the molecule's behavior upon interaction with light, including its color and photostability.

Nonlinear Optical (NLO) Properties, Molecular Polarizability, and Dipole Moment Computations

No literature is available that investigates the nonlinear optical (NLO) properties, molecular polarizability, or dipole moment of this compound through computational methods. These properties are important for applications in optoelectronics and materials science.

Topological Analysis of Electron Density (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG), Non-Covalent Interactions (NCI))

There are no accessible studies that perform a topological analysis of the electron density for this compound. Such analyses, using tools like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and analysis of Non-Covalent Interactions (NCI), provide deep insights into the chemical bonding and intermolecular interactions within the compound.

Structure Activity Relationship Sar Investigations of 6 Hydroxy 7 Propyl 1 Benzofuran 3 One Derivatives

Systematic Structural Modification Strategies and their Influence on Molecular Activity Profiles

Systematic structural modification is a cornerstone of medicinal chemistry for developing new therapeutic agents. For the 6-hydroxy-7-propyl-1-benzofuran-3-one scaffold, several strategies can be employed to explore the chemical space and enhance biological activity. These strategies often involve altering substituents on the benzene (B151609) and furanone rings.

Key modification strategies include:

Modification of the C-6 Hydroxyl Group: The phenolic hydroxyl group at the C-6 position is a prime site for modification. Strategies such as alkylation (to form ethers like a methoxy (B1213986) group), acylation (to form esters), or replacement with other functional groups can significantly impact hydrogen bonding capacity, polarity, and metabolic stability.

Variation of the C-7 Propyl Group: The propyl group at C-7 contributes to the lipophilicity of the molecule. Modifications could involve altering the chain length (e.g., methyl, ethyl, butyl), introducing branching (e.g., isopropyl), or incorporating unsaturation (e.g., propenyl) to fine-tune steric and hydrophobic interactions with biological targets.

Substitution at the C-2 Position: The C-2 position of the furanone ring is a common point for introducing diversity. nih.gov A widely used strategy is the introduction of a substituted benzylidene moiety, creating a class of compounds known as aurones. niscpr.res.in This allows for the exploration of a large chemical space by varying the substituents on the appended aromatic ring.

Introduction of Heterocyclic Moieties: Replacing or appending heterocyclic rings to the core structure can introduce new interaction points, improve solubility, and modulate the electronic properties of the molecule. For instance, linking piperazine (B1678402) or pyrazole (B372694) moieties has been explored in other benzofuran (B130515) systems to enhance activity. rsc.orgnih.gov

Impact of Substituents on the Benzene Ring (e.g., Hydroxyl at C-6, Propyl at C-7) on Activity Modulation

Substituents on the fused benzene ring play a critical role in modulating the electronic properties and binding interactions of the entire scaffold.

The hydroxyl group at C-6 is particularly significant. As a hydrogen bond donor and acceptor, it can form crucial interactions with target proteins. Its electron-donating nature also influences the reactivity and electronic distribution of the aromatic system. Studies on related 3-arylbenzofuranones have shown that hydroxyl groups on the benzene ring are important for activity. nih.gov For example, the presence of a hydroxyl group can be essential for certain biological activities, such as antibacterial effects. rsc.org Replacing the hydroxyl with a methoxy group, as seen in some SIRT2 inhibitors, can also be a viable strategy to modulate activity. mdpi.com

The propyl group at C-7 primarily influences the molecule's lipophilicity and steric profile. Increased lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets. However, the steric bulk of the propyl group can also influence the orientation of the molecule within a binding site. The position and nature of alkyl groups can be critical determinants of biological activity.

The table below summarizes the potential impact of modifications at the C-6 and C-7 positions based on general principles observed in benzofuran derivatives.

| Position | Substituent | Potential Impact on Activity | Rationale |

| C-6 | -OH (hydroxyl) | Essential for activity | Hydrogen bonding, electron-donating properties rsc.orgnih.gov |

| -OCH₃ (methoxy) | Modulates activity | Alters hydrogen bonding, increases lipophilicity mdpi.com | |

| -F (fluoro) | May enhance activity | Electron-withdrawing, can improve binding affinity mdpi.com | |

| C-7 | -CH₂CH₂CH₃ (propyl) | Contributes to potency | Increases lipophilicity, hydrophobic interactions |

| -CH₃ (methyl) | May alter potency/selectivity | Reduces lipophilicity and steric bulk compared to propyl niscpr.res.in | |

| -H | Likely reduces activity | Loss of hydrophobic interactions |

Significance of Substituents on the Furanone Ring (e.g., C-2 position) and Arylidene Moieties for Activity

The furanone ring, particularly the C-2 position, is a key site for structural variation that profoundly impacts biological activity. For benzofuran-3-ones, a common modification is the introduction of an arylidene group at C-2, forming an exocyclic double bond.

The nature of the substituent on the arylidene (benzylidene) ring is a critical determinant of activity. Both electron-donating and electron-withdrawing groups can influence the molecule's electronic properties and its ability to interact with biological targets. For instance, in a series of (E)-6-(benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one derivatives, various substituents on the benzylidene ring were explored for their impact on antimicrobial activity. niscpr.res.in

Studies on other benzofuranone scaffolds have shown that:

Hydrophobic interactions introduced by alkyl chains or aromatic rings at the C-2 position can enhance antiproliferative activities. researchgate.net

The presence of halogen atoms (e.g., bromine, chlorine) on the arylidene moiety can significantly increase cytotoxic activities, potentially by forming halogen bonds with the target. nih.gov

The position of substituents on the arylidene ring is crucial. For example, placing a halogen at the para position has been shown to yield maximum activity in some series. nih.gov

The table below illustrates the influence of various substituents on an arylidene moiety at the C-2 position.

| Arylidene Substituent (e.g., at para-position) | Electronic Effect | Potential Impact on Activity |

| -H (unsubstituted) | Neutral | Baseline activity |

| -Br (bromo) | Electron-withdrawing, Lipophilic | Often enhances activity (e.g., anticancer) niscpr.res.innih.gov |

| -Cl (chloro) | Electron-withdrawing, Lipophilic | Generally enhances activity |

| -OCH₃ (methoxy) | Electron-donating | Can increase or decrease activity depending on the target |

| -NO₂ (nitro) | Strongly electron-withdrawing | Potentially enhances activity |

Correlation between Substituent Electronic/Steric Properties and Molecular Activity

A clear correlation exists between the electronic and steric properties of substituents and the molecular activity of this compound derivatives.

Electronic Properties: The electronic nature of substituents, whether they are electron-donating (e.g., -OH, -OCH₃) or electron-withdrawing (e.g., -F, -Cl, -NO₂), directly affects the electron density of the benzofuranone core. This can modulate the strength of interactions with biological targets, such as π-π stacking or hydrogen bonding. For example, electron-withdrawing groups on the benzene ring can influence the acidity of the C-6 hydroxyl group, altering its interaction capabilities. mdpi.com Similarly, substituents on a C-2 arylidene moiety can polarize the exocyclic double bond, affecting its reactivity and interactions.

Steric Properties: The size and shape of substituents play a crucial role in determining how well the molecule fits into its target binding site. The propyl group at C-7, for instance, introduces steric bulk that must be accommodated by the receptor. Modifications to this group or at the C-2 position can lead to steric clashes that reduce activity or, conversely, improve binding by occupying a specific pocket. Hydrophobic interactions, often related to the size of alkyl or aryl groups, are frequently linked to enhanced activity. researchgate.net

The interplay between these properties is complex. A bulky, lipophilic group might improve hydrophobic interactions but could be detrimental if it's too large for the binding site. Similarly, a potent electron-withdrawing group might enhance electronic interactions but could also lead to undesirable reactivity or metabolic instability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzofuran and benzofuranone derivatives, QSAR studies have provided valuable predictive insights. researchgate.net

A typical 2D-QSAR study on active benzofuran-based vasodilators successfully developed a statistically significant model using descriptors related to the compounds' structures. mdpi.comnih.gov Such models can predict the activity of newly designed compounds before their synthesis, saving time and resources.

For this compound derivatives, a QSAR model could be developed using a set of synthesized analogs with known biological activities. The model would be built using various molecular descriptors, including:

Electronic Descriptors: Dipole moment, partial charges, energies of frontier orbitals (HOMO/LUMO).

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A resulting QSAR equation might look like: Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have also been applied to benzofuran derivatives. nih.gov These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding characteristics are favorable or unfavorable for activity, providing a more intuitive guide for drug design.

Comparative SAR Analysis with Other Benzofuran and Benzofuranone Scaffolds

The benzofuran ring system is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgnih.govrsc.org Comparing the SAR of the this compound scaffold with other benzofuran and benzofuranone scaffolds highlights key structural determinants of activity.

Benzofuran vs. Benzofuran-3-one: The core scaffold itself dictates certain properties. The benzofuran-3-one (aurone) structure contains a ketone functional group and often an exocyclic double bond at C-2, which are not present in the simple benzofuran scaffold. This makes the furanone ring a Michael acceptor and provides different geometries and electronic properties. While substitutions on the benzene ring (positions 4-7) may have similar electronic influences on both scaffolds, the reactivity and potential binding modes of the five-membered ring are distinct. SAR studies have shown that for some activities, substitutions on the heterocyclic furan (B31954) ring are more critical than those on the aromatic benzene ring. rsc.org

Comparison with other Benzofuranones: Different substitution patterns on the benzofuranone core lead to distinct biological activities. For example, derivatives lacking the C-6 hydroxyl and C-7 propyl groups but with other substitutions may target different biological pathways. The specific 6-hydroxy-7-propyl substitution pattern provides a unique combination of hydrogen-bonding capability and lipophilicity that defines its potential interaction profile.

Comparison with Isofunctional Heterocycles: The SAR can also be compared to related scaffolds like indoles or benzothiophenes, where the oxygen atom of the furan ring is replaced by nitrogen or sulfur, respectively. This substitution dramatically alters the electronics, hydrogen-bonding potential, and geometry of the heterocyclic ring, leading to different SAR trends and biological targets.

This comparative analysis helps to understand which features of the this compound scaffold are unique and which follow broader trends observed in related heterocyclic systems, aiding in the rational design of novel and specific therapeutic agents.

Molecular Interaction and Mechanistic Research Involving 6 Hydroxy 7 Propyl 1 Benzofuran 3 One Analogues

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular docking studies have been employed to investigate the binding of various benzofuran (B130515) derivatives. For instance, docking simulations of 6-hydroxybenzofuran-3(2H)-one based 1,3-thiazoles with microbial enzymes have suggested potential targets like N-myristoyltransferase (NMT), with the thiazole derivatives showing more favorable affinity than the native ligand. researchgate.net Similarly, docking studies of 1-hydroxy-naphthyl substituted heterocycles, including pyrazoline derivatives, have helped to understand their binding interactions with receptors and explain their antibacterial activity. nih.gov In the context of cholinesterase inhibition, molecular docking has revealed that 2-phenylbenzofuran derivatives can bind to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of butyrylcholinesterase (BChE). nih.gov

Molecular dynamics simulations further refine the understanding of these interactions by providing a dynamic view of the complex. For 2-phenylbenzofuran derivatives targeting BChE, MD simulations have confirmed the binding to both CAS and PAS, aligning with experimental data. nih.gov Furthermore, MD simulations of benzofuran derivatives with BChE have shown that interactions like π–π stacking with specific residues such as Trp82 and hydrogen bonding with residues like Asn68 are crucial for the inhibition of the enzyme. mdpi.com

These computational approaches not only corroborate experimental findings but also guide the rational design of more potent and selective inhibitors by identifying key structural features for optimal binding.

Studies on Enzyme Inhibition Mechanisms and Binding Specificity

The benzofuran-3-one scaffold has served as a versatile template for the development of inhibitors targeting a wide array of enzymes. The following sections detail the mechanistic insights into the inhibition of several key enzyme families by analogues of 6-hydroxy-7-propyl-1-benzofuran-3-one.

Cholinesterase Enzyme Inhibition (e.g., Butyrylcholinesterase (BChE), Acetylcholinesterase (AChE)) and Active Site Interactions

Benzofuran derivatives have shown significant potential as inhibitors of cholinesterases, enzymes crucial in the regulation of the neurotransmitter acetylcholine. A number of studies have focused on their selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is a desirable characteristic for potential Alzheimer's disease therapeutics. nih.govacs.org

Kinetic analysis of a 2-phenylbenzofuran derivative revealed it to be a mixed-type inhibitor of BChE. nih.gov Molecular modeling studies have consistently shown that these compounds interact with key residues in both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BChE. nih.govnih.gov For instance, the benzofuran moiety often interacts with PAS residues, while a 2-phenyl ring moiety can engage with CAS residues. nih.gov The presence of a methylene (B1212753) spacer between the benzofuran core and a phenyl ring has been identified as a critical feature for potent inhibitory activity in some analogues. nih.gov

Specific interactions observed in docking and molecular dynamics studies include π-π stacking with tryptophan residues (e.g., Trp82) and hydrogen bonding with various amino acids within the active site gorge. nih.govmdpi.com The nature and position of substituents on the benzofuran and phenyl rings significantly influence the inhibitory potency and selectivity. nih.gov For example, hydroxyl groups and halogen atoms at specific positions have been shown to enhance BChE inhibition. nih.gov

| Compound Class | Target Enzyme | Inhibition Type | Key Active Site Interactions | Reference |

| 2-Phenylbenzofurans | BChE | Mixed-type | CAS and PAS interactions | nih.gov |

| 2-Benzylbenzofurans | BChE | Competitive | π-π stacking with Trp82, H-bond with Asn68 | mdpi.comnih.gov |

| 3-Aminobenzofuran Derivatives | AChE, BChE | Not specified | CAS and PAS interactions | nih.gov |

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and food industries. nih.govtandfonline.com Analogues of benzylidenebenzofuran-3(2H)-one, also known as aurones, have been identified as potent inhibitors of human tyrosinase. nih.gov

Structure-activity relationship studies have revealed that the number and position of hydroxyl groups on the aurone scaffold are crucial for inhibitory activity. Derivatives with two or three hydroxyl groups, particularly at the 4, 6, and 4' positions, exhibit significant tyrosinase inhibition. nih.gov For instance, the naturally occurring 4,6,4'-trihydroxyaurone was found to be a highly effective inhibitor. nih.gov

Kinetic studies on other benzofuran-containing flavonoids, such as Kuwanon G and Mulberrofuran G, have shown them to be competitive inhibitors of the monophenolase activity of tyrosinase. mdpi.com Molecular docking simulations of these compounds demonstrated favorable binding energies within the active site of tyrosinase, further supporting their inhibitory mechanism. mdpi.com

| Compound | Tyrosinase Inhibition (IC50) | Inhibition Type | Reference |

| 4,6,4'-Trihydroxyaurone | 75% inhibition at 0.1 mM | Not specified | nih.gov |

| Mulberrofuran G | 6.35 ± 0.45 µM | Competitive | mdpi.com |

| Kuwanon G | Not specified | Competitive | mdpi.com |

Kinase Inhibition (e.g., Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), Polo-like Kinase 1 (PLK1)) and Receptor Selectivity

The benzofuran scaffold has been explored for its ability to inhibit various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.

CDK and GSK-3β Inhibition: Hybrid molecules combining the benzofuran and oxindole scaffolds have been designed as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β), two homologous kinases implicated in cancer cell proliferation. nih.gov Certain oxindole-benzofuran hybrids have demonstrated potent dual inhibitory activity in the nanomolar range. nih.gov Molecular docking studies of these hybrids have indicated similar binding patterns within the ATP-binding pockets of both CDK2 and GSK-3β. researchgate.net

Polo-like Kinase 1 (PLK1) Inhibition: Polo-like kinase 1 (PLK1) is another attractive target in cancer therapy. nih.gov While direct inhibition of PLK1 by this compound analogues is not extensively documented in the provided search results, the benzofuran scaffold is recognized for its potential in anticancer drug design, often targeting kinases. encyclopedia.pub Research on other heterocyclic compounds has led to the development of inhibitors that target the polo-box domain (PBD) of PLK1, a substrate-binding domain, offering an alternative to targeting the kinase domain. nih.govacs.org

Microtubule Targeting Mechanisms and Tubulin Binding

Microtubules are dynamic protein polymers essential for cell division, making them a key target for anticancer agents. Benzofuran derivatives have emerged as a novel class of tubulin polymerization inhibitors. nih.gov

A class of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives has been shown to inhibit tubulin polymerization and exhibit potent antiproliferative activity. nih.gov Structure-activity relationship studies indicated that substitution at the C-3 position, for example with a methyl group, enhances activity. The most promising compounds in this series bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics. nih.gov Other studies have also identified tubulin as a molecular target for cytotoxic benzofuran derivatives, leading to the induction of apoptosis in cancer cells. mdpi.comsemanticscholar.org

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. Benzofuranone derivatives have been synthesized and evaluated as HDAC inhibitors. acs.org

Specifically, benzofuranone-based hydroxamic acids have been found to be potent, nanomolar inhibitors of HDACs. acs.org These compounds typically feature a zinc-binding group (the hydroxamic acid), a linker, and a cap group that interacts with the enzyme surface. ugent.be The benzofuranone moiety serves as part of the core scaffold. Computational analysis has provided a rationale for the high activity of these hydroxamate derivatives. acs.org Another series of 2-aroylbenzofurans with N-hydroxyacrylamide substructures has also been developed as a novel class of HDAC inhibitors, demonstrating cytotoxic activity against various human tumor cell lines. nih.govacs.org

| Compound Class | Target Enzyme | Key Moieties for Activity | Reference |

| Benzofuranone-based hydroxamic acids | HDACs | Hydroxamic acid (zinc-binding) | acs.org |

| 2-Aroylbenzofurans with N-hydroxyacrylamide | HDAC1 | N-hydroxyacrylamide (zinc-binding) | nih.govacs.org |

| Spiro[benzofuran-2,4'-piperidine] hydroxamic acids | HDACs | Hydroxamic acid, spiropiperidine | researchgate.net |

Receptor Binding and Selectivity Profiling

The structural framework of this compound and its analogues has proven to be a versatile scaffold for designing ligands that interact with various biological receptors. The specific substitutions on the benzofuran core significantly influence the binding affinity and selectivity for different receptor types.

Serotonin (5-HT2) and Dopamine (D2) Receptor Interactions and Affinity

Analogues of benzofuran have been investigated as potential ligands for serotonin and dopamine receptors, which are key targets in the treatment of neuropsychiatric disorders. Research has focused on developing compounds that exhibit specific binding profiles, such as antagonism at D2 receptors and agonism or antagonism at serotonin receptors, to achieve desired therapeutic effects with fewer side effects. nih.govresearchgate.net

For instance, certain 2-(3-aminopropyl)benzopyran derivatives, which share structural similarities with benzofuranones, have shown notable affinity for human D2, D3, and 5-HT2A receptors. nih.gov Compounds with a free phenol (B47542) group in the chromanol nucleus, in particular, displaced specific radioligands for hD2 and hD3 receptors in the submicromolar or low micromolar range. nih.gov Functional assays revealed that some of these derivatives act as partial agonists at the human D2 receptor and as antagonists at the human 5-HT2A receptor, a profile characteristic of atypical antipsychotic agents. nih.gov

The selectivity between 5-HT1A and D2 receptors can be influenced by the nature of the aromatic ring system. Incorporating a benzofuran backbone can significantly improve 5-HT1A receptor affinity while maintaining affinity for D2 receptors. bioorg.org The lipophilicity of substituents, rather than just their aromatic character, has been shown to contribute to the affinity for both 5-HT1A and D2 receptors. bioorg.org The development of dual ligands targeting both D2 and 5-HT1A receptors is a strategy for creating new antipsychotic and anti-Parkinsonian agents. researchgate.net

| Compound Class | Target Receptor | Activity Profile | Key Structural Feature |

|---|---|---|---|

| 2-(3-aminopropyl)benzopyrans | hD2, hD3, 5-HT2A | Partial hD2 agonism, h5-HT2A antagonism | Free phenol group on chromanol nucleus nih.gov |

| Arylpiperazine Derivatives | 5-HT1A, D2 | High affinity for both receptors | Benzofuran backbone enhances 5-HT1A affinity bioorg.org |

| N-[(2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl]-3-(cyclopent-1-enyl)-benzylamine | D2, 5-HT1A | Silent rD2 antagonist, h5-HT1A agonist | Dihydro-benzofuran moiety nih.gov |

Histamine H3 Receptor Antagonism

The histamine H3 receptor, primarily found in the central nervous system, acts as an autoreceptor modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor are being investigated for their potential in treating cognitive disorders and other neurological conditions like narcolepsy, Alzheimer's disease, and ADHD. wikipedia.orgnih.gov Benzofuran derivatives have emerged as a promising class of potent and selective H3 receptor antagonists.

A series of 5-amino- and 5-(aminomethyl)benzofuran derivatives demonstrated nanomolar and subnanomolar affinities for both human and rat H3 receptors. nih.gov One compound, 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine, exhibited particularly high potency with a human Ki of 0.05 nM and a rat Ki of 0.11 nM. nih.gov Other novel heterocyclic-substituted benzofurans have also shown nanomolar potency at H3 receptors. nih.gov For example, the compound A-688057 displayed a Ki of 1.5 nM for the H3 receptor and high selectivity against other receptors and channels, including the hERG K+ channel (Ki >9000 nM). nih.gov This high selectivity is a crucial feature for minimizing potential side effects.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine (7h) | Human H3 | 0.05 nM | nih.gov |

| 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine (7h) | Rat H3 | 0.11 nM | nih.gov |

| A-688057 (1) | Human H3 | 1.5 nM | nih.gov |

Interaction with Protein Aggregates (e.g., Amyloid Fibrils) and Detection Probes

The aggregation of proteins, such as amyloid-beta (Aβ) fibrils in Alzheimer's disease, is a hallmark of several neurodegenerative disorders. nih.gov Benzofuran-based molecules have been successfully developed as probes for the detection and imaging of these protein aggregates. Their structural characteristics allow them to bind to Aβ plaques with high affinity, making them suitable candidates for positron emission tomography (PET) tracers. nih.govnih.gov

A series of fluorinated benzofuran derivatives demonstrated high affinity for Aβ(1-42) aggregates, with Ki values in the nanomolar range. nih.govacs.org These compounds were shown to effectively label β-amyloid plaques in brain sections from transgenic mice models of Alzheimer's disease. nih.govacs.org For example, one 11C-labeled benzofuran derivative showed a low Ki value of 0.7 nM and was able to intensely stain both amyloid plaques and neurofibrillary tangles in postmortem human brain tissue. nih.gov This compound also exhibited favorable properties for a PET tracer, including good brain penetration and rapid washout from normal brain tissue. nih.gov

The binding affinity of these probes is evaluated through in vitro competition assays using synthetic Aβ aggregates and radiolabeled ligands like [125I]IMPY. The inhibition constant (Ki) values quantify the affinity of the benzofuran derivatives for the Aβ fibrils.

| Compound Type | Target | Binding Affinity (Ki) | Application |

|---|---|---|---|

| Fluorinated benzofuran derivatives | Aβ(1-42) aggregates | Nanomolar range | PET imaging probes nih.govacs.org |

| 5-hydroxy-2-(4-methyaminophenyl)benzofuran | Aβ aggregates | 0.7 nM | PET imaging, fluorescent labeling nih.gov |

| Unlabeled PIB analogue (6b) | Aβ fibrils | 11.5 ± 3.0 nM | Research probe nih.gov |

| Unlabeled PIB analogue (6c) | Aβ fibrils | 11.2 ± 0.5 nM | Research probe nih.gov |

Mechanistic Elucidation of Other Reported Molecular Activities

Benzofuran-3-one analogues have been reported to possess a range of other biological activities, including antibacterial and antioxidant effects. Mechanistic studies aim to understand how these molecules exert their effects at a molecular level.

The antibacterial action of many agents involves mechanisms such as inhibiting cell wall synthesis, disrupting cell membrane permeability, or interfering with essential metabolic processes like protein and nucleic acid synthesis. ijpbs.com For benzofuran derivatives, their antimicrobial activity is often dependent on the specific substitutions on the heterocyclic furan (B31954) ring and the aromatic moiety. rsc.org Some 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives have shown activity against Gram-positive bacteria, with their efficacy being linked to lipophilicity, which influences their ability to interact with and disrupt bacterial cell membranes. nih.gov Compounds bearing a hydroxyl group at the C-6 position have demonstrated excellent antibacterial activities against various strains. nih.gov

The antioxidant mechanism of benzofuranone derivatives is often attributed to their ability to act as radical scavengers. nih.govnih.gov The structure-activity relationship suggests that the presence and position of electron-donating groups, such as hydroxyl or methyl groups, on the benzofuran ring system are crucial for this activity. researchgate.netresearchgate.net These groups can donate a hydrogen atom to neutralize free radicals, and the resulting benzofuranone radical is stabilized by resonance. researchgate.net In some cases, intramolecular hydrogen bonding can play a significant role. For example, a 3-arylbenzofuranone with a 2'-hydroxyl group showed enhanced antioxidant activity because an intramolecular hydrogen bond made the 2'-hydroxyl hydrogen more reactive towards radicals than the hydrogen at the 3-position. researchgate.net This hydrogen atom transfer is a predominant mechanism for the quenching of radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net

| Activity | Proposed Mechanism | Key Structural Features |

|---|---|---|

| Antibacterial | Cell membrane disruption | Lipophilicity of substituents; Hydroxyl group at C-6 nih.govnih.gov |

| Antioxidant | Radical scavenging via hydrogen atom transfer | Electron-donating groups (e.g., hydroxyl); Intramolecular hydrogen bonding researchgate.netresearchgate.net |

Advanced Analytical Methodologies for Research on Benzofuranone Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Stereochemical Assignments (e.g., 1D and 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For 6-hydroxy-7-propyl-1-benzofuran-3-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the carbon-hydrogen framework.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the furanone ring, the phenolic hydroxyl proton, and the protons of the n-propyl group. The splitting patterns (multiplicity) and coupling constants (J-values) help to establish the connectivity between adjacent protons. mdpi.comnih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (C=O), the aromatic carbons, the carbons of the propyl side chain, and the methylene carbon in the furanone ring. mdpi.commdpi.com

2D NMR: To resolve complex structural details and make unambiguous assignments, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the molecule, such as the sequence of protons in the propyl group and the relationships between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular skeleton, for instance, by showing correlations from the propyl protons to the aromatic ring carbons, or from the methylene protons (H-2) to the carbonyl carbon (C-3) and aromatic carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on typical values for analogous structures.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~4.6 | ~75 | s |

| H-4 | ~7.0 | ~115 | d |

| H-5 | ~7.4 | ~125 | d |

| 6-OH | ~9.5 | - | s (br) |

| 7-CH₂- | ~2.6 | ~25 | t |

| -CH₂-CH₂- | ~1.6 | ~23 | sextet |

| -CH₃ | ~0.9 | ~14 | t |

| C-2 | - | ~75 | - |

| C-3 | - | ~195 | - |

| C-3a | - | ~120 | - |

| C-4 | - | ~115 | - |

| C-5 | - | ~125 | - |

| C-6 | - | ~155 | - |

| C-7 | - | ~122 | - |

| C-7a | - | ~160 | - |

| 7-CH₂- | - | ~25 | - |

| -CH₂-CH₂- | - | ~23 | - |

| -CH₃ | - | ~14 | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the unambiguous determination of a compound's molecular formula. libretexts.org

For this compound (molecular formula C₁₁H₁₂O₃), HRMS can distinguish its exact mass from other potential formulas that have the same nominal mass. The calculated monoisotopic mass for C₁₁H₁₂O₃ is 192.07864 Da. An experimental HRMS measurement yielding a value very close to this, within a few parts per million (ppm), confirms the molecular formula. researchgate.net

Furthermore, by analyzing the fragmentation patterns produced by techniques like electron ionization (EI) or collision-induced dissociation (CID), researchers can gain insights into the molecule's structure. researchgate.net The fragmentation of the benzofuranone core would likely involve characteristic losses, such as the loss of the propyl group, carbon monoxide (CO), or water, providing further evidence for the proposed structure.

Table 2: HRMS Data for this compound

| Species | Formula | Calculated Exact Mass (Da) |

| Molecular Ion [M]⁺ | C₁₁H₁₂O₃ | 192.07864 |

| Fragment [M-C₃H₇]⁺ | C₈H₅O₃ | 149.02387 |

| Fragment [M-CO]⁺ | C₁₀H₁₂O₂ | 164.08373 |

| Fragment [M-H₂O]⁺ | C₁₁H₁₀O₂ | 174.06808 |

Advanced Vibrational Spectroscopy (FT-IR, Raman, Surface-Enhanced Raman Scattering (SERS)) for Molecular Fingerprinting, Conformation, and Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds. mdpi.com These techniques are excellent for identifying functional groups. mdpi.com

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad band around 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong, sharp peak around 1700-1680 cm⁻¹ is characteristic of the conjugated ketone C=O stretch. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region, while C-O stretching bands would be observed in the 1300-1000 cm⁻¹ range. Aliphatic C-H stretching from the propyl group would be visible just below 3000 cm⁻¹. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the aromatic C=C ring modes often produce strong Raman signals, aiding in the characterization of the benzofuran (B130515) core. researchgate.net

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can amplify the Raman signal by orders of magnitude. mdpi.com This is achieved by adsorbing the analyte onto a nanostructured metal surface (typically silver or gold). researchgate.net For a compound like this compound, SERS could be used to study its orientation and interaction with surfaces, with the hydroxyl and carbonyl groups likely playing a key role in surface binding.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, H-bonded | 3400 - 3200 (broad) |

| Aliphatic C-H (propyl) | Stretch | 2960 - 2850 |

| Ketone C=O | Stretch | 1700 - 1680 (strong) |

| Aromatic C=C | Ring Stretch | 1610, 1580, 1470 |

| Aromatic C-O | Stretch | 1260 - 1200 |

| Furanone C-O | Stretch | 1100 - 1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Chromophore Characterization, and Solvent Effects in Research Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions between molecular orbitals. The benzofuranone structure contains a conjugated system of pi (π) electrons, making it a chromophore that absorbs UV light. frontiersin.org

The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π→π* transitions of the aromatic system and a weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group. The position of the maximum absorbance (λ_max) can be influenced by the solvent. A shift in λ_max upon changing solvent polarity (solvatochromism) can provide information about the nature of the electronic transition and the molecule's ground and excited states. For example, polar solvents can stabilize the ground state of the carbonyl group through hydrogen bonding, often leading to a blue shift (hypsochromic shift) of the n→π* transition. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π→π | ~250 - 280 | High |

| π→π | ~300 - 330 | Moderate |

| n→π* | ~340 - 380 | Low |

X-ray Diffraction Analysis for Solid-State Molecular Structure and Intermolecular Packing Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. asianpubs.orgresearchgate.net

The analysis would confirm the planarity of the benzofuranone ring system and determine the conformation of the propyl side chain. Crucially, it would also reveal how the molecules pack together in the crystal lattice. Intermolecular interactions, such as hydrogen bonds involving the phenolic hydroxyl group and the carbonyl oxygen, would be identified and characterized. researchgate.net These interactions are fundamental to understanding the solid-state properties of the compound.

Table 5: Information Obtainable from X-ray Diffraction Analysis

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of covalent bond distances and angles between bonds. |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, π-π stacking, etc. |

| Crystal Packing | The overall arrangement of molecules within the crystal. |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment, Isomer Separation, and Complex Mixture Analysis in Research Samples

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. Using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of water and acetonitrile), a sharp, single peak at a specific retention time would indicate a high degree of purity. The area under the peak is proportional to the concentration, allowing for quantitative analysis. HPLC can also be used to separate the target compound from reaction byproducts or starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability (or their derivatized forms), GC-MS provides powerful analytical capabilities. researchgate.net The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each peak. This allows for the positive identification of the main compound and any impurities, including positional isomers which may have very similar mass spectra but different retention times. researchgate.netresearchgate.net

Table 6: Application of Chromatographic Techniques in the Analysis of this compound

| Technique | Primary Application | Information Provided |

| HPLC | Purity assessment, quantification, preparative separation. | Retention time, peak area (purity %), separation from non-volatile impurities. |

| GC-MS | Purity assessment, identification of volatile impurities, isomer separation. | Retention time, mass spectrum of each component for definitive identification. |

Future Research Directions and Emerging Paradigms for 6 Hydroxy 7 Propyl 1 Benzofuran 3 One Research

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a powerful paradigm for modern drug discovery. For 6-hydroxy-7-propyl-1-benzofuran-3-one, this integrated approach can guide the rational design of new analogs with enhanced potency and selectivity.

Computational techniques such as molecular docking can predict the binding interactions of this compound and its derivatives with specific biological targets. nih.govacs.org For instance, if a target protein is identified, docking studies can reveal key amino acid residues that interact with the molecule's hydroxyl group or propyl side chain. This information is invaluable for designing modifications that strengthen these interactions. Fragment-based drug design (FBDD) is another powerful strategy, where novel derivatives can be designed by attaching different chemical fragments to the core benzofuranone structure to improve its inhibitory activity against specific enzymes, such as kinases. nih.gov

These in silico predictions must be followed by experimental validation. Synthesized analogs would be tested in biochemical and cellular assays to determine their actual biological activity (e.g., IC50 values). This iterative cycle of prediction, synthesis, and testing allows for a rapid and resource-efficient optimization of the lead compound.

Table 1: Hypothetical Integrated Design Cycle for this compound Analogs

| Analog | Proposed Modification | Computational Prediction (Binding Affinity) | Experimental Result (IC50) | Iteration Focus |

|---|---|---|---|---|

| Lead Compound | This compound | -7.5 kcal/mol | 5.0 µM | Baseline |

| Analog 1 | Replace propyl with cyclopropyl | -8.2 kcal/mol | 2.1 µM | Improve hydrophobic interaction |

| Analog 2 | Add amino group to propyl chain | -8.9 kcal/mol | 0.9 µM | Introduce hydrogen bonding |

Development of Novel Ligand Design Strategies Based on Detailed Mechanistic Insights

A deep understanding of the molecular mechanism of action of this compound is critical for designing next-generation ligands. Future research should focus on elucidating how the compound exerts its biological effects at a molecular level. This involves identifying its direct binding partners and understanding how this interaction modulates a specific signaling pathway.

Once the mechanism is understood, advanced ligand design strategies can be employed. These include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the benzofuranone ring (e.g., the hydroxyl and propyl groups) and correlating these changes with biological activity can reveal the key structural requirements for potency. nih.gov

Molecular Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. nih.gov For example, it could be hybridized with moieties known to target specific cancer-related proteins.

Multi-target Ligand Design: Many complex diseases involve multiple biological pathways. Designing derivatives of this compound that can modulate several relevant targets simultaneously could lead to more effective therapies. nih.gov

Application of Advanced Machine Learning and Artificial Intelligence in Benzofuranone Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast datasets to predict compound properties and activities. nih.gov For the benzofuranone class, ML models can be trained on existing data from thousands of related compounds to accelerate the development of this compound.

Key applications include:

Predictive Modeling: ML algorithms like random forest or support vector machines can be used to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can predict the anticancer activity or other biological effects of novel, unsynthesized derivatives of this compound based solely on their chemical structure.

De Novo Design: Generative AI models can design entirely new benzofuranone structures that are optimized for high predicted activity against a specific target and favorable drug-like properties.

Reaction Prediction: AI can assist chemists by predicting the outcomes of synthetic reactions or suggesting optimal reaction conditions, thereby accelerating the synthesis of new analogs. rsc.org

Table 2: Applications of Machine Learning in this compound Research

| ML Application | Description | Potential Impact |

|---|---|---|

| QSAR Modeling | Predicts biological activity from chemical structure. mdpi.com | Prioritizes which new analogs to synthesize, saving time and resources. |

| Generative Models | Designs novel molecules with desired properties. | Expands chemical space beyond intuitive designs. |

| Property Prediction | Forecasts ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. | Reduces late-stage failures by identifying problematic compounds early. |

Exploration of Sustainable Synthetic Routes and Biocatalytic Approaches

The chemical synthesis of complex molecules like this compound often involves multi-step processes that can be inefficient and environmentally burdensome. Future research must prioritize the development of sustainable and "green" synthetic methodologies.

This includes a focus on:

Catalytic Strategies: Employing transition-metal catalysts (e.g., palladium, copper, ruthenium) can enable more efficient and selective bond formations, often in one-pot reactions that reduce waste. nih.govmdpi.com Metal-free catalytic systems are also a growing area of interest. organic-chemistry.org

Process Intensification: Methodologies like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. Exploring enzymes that can perform key steps in the synthesis of the benzofuranone core or its derivatives would represent a significant advancement in sustainable chemistry.

Targeted Research on Specific Biological Pathways and Molecular Targets for Enhanced Specificity

While many benzofuran (B130515) derivatives show promising cytotoxic activity against cancer cell lines, a critical future direction is to move beyond broad-spectrum activity and identify specific molecular targets. mdpi.com This enhances therapeutic specificity and minimizes potential off-target effects.

For this compound, research should aim to:

Identify Direct Molecular Targets: Using techniques like chemical proteomics, researchers can pinpoint the specific proteins that the compound binds to within the cell.

Elucidate Pathway Modulation: Once a target is known, further studies can determine how the compound's binding affects downstream signaling pathways. Benzofuran derivatives have been found to inhibit crucial cancer-related enzymes like PI3K, VEGFR-2, and Mnk kinases. nih.govnih.gov Other research has shown that related scaffolds can inhibit tubulin polymerization or induce apoptosis. mdpi.com A recent study identified a benzofuro[2,3-b]pyridine (B12332454) derivative as a novel inhibitor of ferritinophagy, a process linked to ferroptotic cell death. acs.org Investigating whether this compound acts through similar mechanisms would be a fruitful avenue of research.

By focusing on specific targets and pathways, researchers can develop more precise and effective therapeutic strategies, potentially leading to treatments with higher efficacy and a better safety profile.

Q & A

Q. What are the common synthetic routes for 6-hydroxy-7-propyl-1-benzofuran-3-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of benzofuran derivatives often involves Claisen-Schmidt condensation or cyclization of substituted phenols with propargyl/propyl precursors. For this compound, a plausible route includes:

- Step 1: Alkylation of a phenolic precursor (e.g., 2,4-dihydroxybenzophenone analogs) with a propylating agent (e.g., propyl bromide) under basic conditions to introduce the 7-propyl group.

- Step 2: Cyclization via acid-catalyzed intramolecular esterification or oxidative coupling to form the benzofuran core.

- Optimization: Reaction temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst choice (e.g., p-toluenesulfonic acid for cyclization) significantly affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm substituent positions (e.g., hydroxy at C6, propyl at C7) by analyzing coupling patterns and chemical shifts. For example, the hydroxy proton typically appears as a singlet near δ 9–10 ppm.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for research use).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments.

- X-ray Crystallography: Single-crystal X-ray diffraction, refined using programs like SHELXL, provides unambiguous structural confirmation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Contradictory results (e.g., antioxidant vs. pro-oxidant effects) may arise from variations in assay conditions or structural analogs. To address this:

- Controlled Replication: Standardize assay parameters (e.g., cell lines, ROS detection methods) across labs.

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with systematic modifications (e.g., varying alkyl chain length at C7) and test them under identical conditions.

- Meta-Analysis: Apply statistical models (e.g., random-effects meta-analysis) to aggregate data from multiple studies, accounting for heterogeneity in experimental designs .

Q. What strategies are effective for elucidating the mechanism of action of this compound in biological systems?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2 or NADPH oxidase).

- Gene Expression Profiling: RNA sequencing or qPCR can identify upregulated/downregulated pathways in treated vs. untreated cells.

- Kinetic Studies: Measure enzyme inhibition constants (Ki) via fluorometric assays (e.g., NADPH depletion in cytochrome P450 inhibition) .

Q. How can computational modeling improve the prediction of physicochemical properties for this compound?

Methodological Answer:

- Quantum Mechanical Calculations: Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity.

- QSAR Models: Train machine learning algorithms (e.g., Random Forest) on datasets of benzofuran derivatives to predict logP, solubility, and bioavailability.

- Molecular Dynamics Simulations: Simulate interactions with lipid bilayers to estimate membrane permeability .

Q. What experimental approaches are suitable for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC.

- Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze impurities using LC-MS.

- Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Q. How can crystallographic data resolve ambiguities in the stereochemistry of synthetic intermediates related to this compound?

Methodological Answer:

- Single-Crystal Growth: Use slow evaporation (e.g., ethanol/water mixture) to obtain high-quality crystals.

- Data Collection: Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) and refine structures with SHELXL.

- Validation: Cross-check torsion angles and hydrogen-bonding networks with analogous structures in the Cambridge Structural Database (CSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.